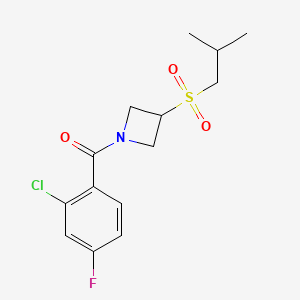
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
(2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a potent and selective inhibitor of ATR kinase activity. ATR is a critical component of the DNA damage response pathway, which is responsible for detecting and repairing DNA damage. Inhibition of ATR leads to increased DNA damage and cell death, particularly in cancer cells that are already under significant DNA stress.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to enhance the antitumor activity of DNA-damaging agents. This compound has also been shown to induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. In addition, AZD6738 has been shown to enhance the efficacy of immunotherapy in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in lab experiments is its potent and selective inhibition of ATR kinase activity. This compound has been shown to enhance the antitumor activity of DNA-damaging agents and induce cell death in cancer cells that are resistant to chemotherapy and radiation therapy. However, the limitations of using AZD6738 in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosing and schedule.
Direcciones Futuras
There are several future directions for scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. These include:
1. Clinical trials to determine the safety and efficacy of AZD6738 in combination with DNA-damaging agents and immunotherapy in various cancer types.
2. Further studies to determine the optimal dosing and schedule of AZD6738 in combination with other cancer therapies.
3. Development of biomarkers to identify patients who are most likely to benefit from ATR inhibition.
4. Investigation of the potential use of AZD6738 in combination with other targeted therapies, such as PARP inhibitors.
5. Exploration of the potential use of ATR inhibition in other disease areas, such as neurodegenerative diseases and viral infections.
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Further studies are needed to determine the optimal use of AZD6738 in combination with other cancer therapies and to explore its potential use in other disease areas.
Métodos De Síntesis
The synthesis of (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been described in the scientific literature. The most common method involves the reaction of 2-chloro-4-fluoroacetophenone with isobutylsulfonyl azetidine in the presence of a base such as potassium carbonate. The resulting product is then treated with methanesulfonyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
The primary focus of scientific research on (2-Chloro-4-fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been on its potential therapeutic applications. ATR inhibition has been shown to sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiation therapy. Preclinical studies have demonstrated that AZD6738 can enhance the antitumor activity of DNA-damaging agents in various cancer models, including lung, breast, and ovarian cancers.
Propiedades
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-9(2)8-21(19,20)11-6-17(7-11)14(18)12-4-3-10(16)5-13(12)15/h3-5,9,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNQHQQDFYIUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-acetamido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2506278.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[2,4-dioxo-1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
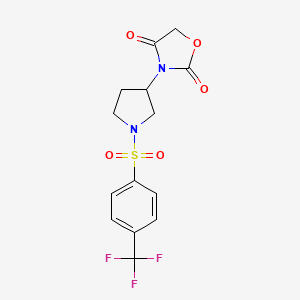
![N-(sec-butyl)-3-(2-methyl-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2506283.png)
![1,3-Diazaspiro[5.5]undecane-2,4-dione](/img/structure/B2506285.png)
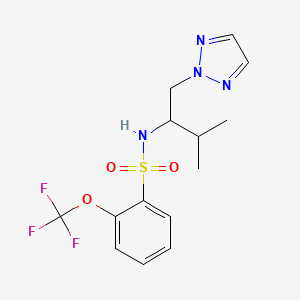
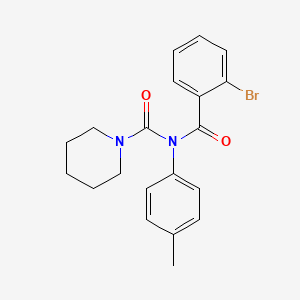
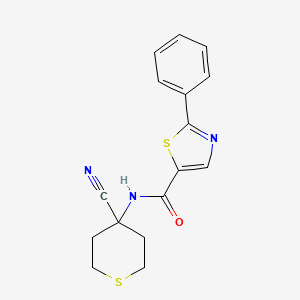
![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)
![N-[[4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2506295.png)
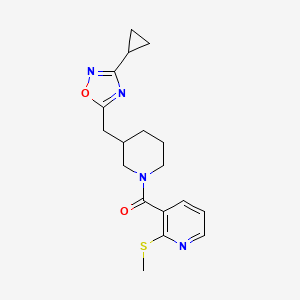
![4-(4-tert-butylphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506298.png)
![N-[3-[4-(4-chlorophenyl)-3-cyano-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]oxyphenyl]acetamide](/img/structure/B2506300.png)